molecular formula C9H10BrNO B1292059 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine CAS No. 1267996-76-8

9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine

Número de catálogo: B1292059
Número CAS: 1267996-76-8
Peso molecular: 228.09 g/mol
Clave InChI: SJLNUGPHNXHFER-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine is a heterocyclic compound with the molecular formula C9H10BrNO. It is characterized by a seven-membered ring containing both nitrogen and oxygen atoms, with a bromine atom attached to the benzene ring.

Métodos De Preparación

The synthesis of 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-(bromomethyl)aziridines with o-aminobenzenethiol in the presence of potassium carbonate, leading to the formation of the desired benzoxazepine ring . Industrial production methods may involve similar cyclization reactions, optimized for higher yields and purity.

Análisis De Reacciones Químicas

9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium carbonate for substitution reactions and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparación Con Compuestos Similares

9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Actividad Biológica

9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a bromine atom at the 9-position and a tetrahydro-benzoxazepine ring system. This specific substitution pattern contributes to its distinct chemical reactivity and biological properties. The presence of the bromine atom allows for versatile modifications, making it a valuable scaffold for drug development.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. Key mechanisms include:

  • Receptor Modulation : The compound can bind to neurotransmitter receptors, particularly those involved in the GABAergic system. This interaction can enhance inhibitory neurotransmission, which may contribute to anxiolytic and sedative effects.
  • Enzyme Inhibition : It has been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation in the central nervous system. The reported IC50 value for AChE inhibition is approximately 6.98 μM .
  • Neuroprotective Effects : Studies indicate that this compound exhibits neuroprotective properties against oxidative stress and neurotoxic agents such as hydrogen peroxide and β-amyloid fragments in neuronal cell lines .

Anticancer Properties

Recent research has highlighted the anticancer potential of this compound derivatives. For instance:

  • HER2 Inhibition : A related study demonstrated that benzoxazepine derivatives could inhibit HER2 signaling pathways in breast cancer cells. The mechanism involves apoptosis induction and anti-migration activities .
  • Cell Viability Reduction : In glioblastoma models, treatment with these compounds resulted in reduced cell viability through mechanisms involving apoptosis and autophagy induction without affecting cell cycle progression .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, although detailed mechanisms remain under investigation.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey Differences
2,3,4,5-Tetrahydro-1,4-benzoxazepineLacks bromination; different reactivity and activity
9-Bromo-1,2,3,4-tetrahydro-1,4-benzoxazepineDifferent substitution pattern; altered properties
This compoundVariation in ring structure; distinct biological activities

Neuroprotective Studies

In a study involving human neuroblastoma SH-SY5Y cells treated with β-amyloid peptides and hydrogen peroxide:

  • Findings : The treatment with this compound demonstrated significant protection against cell death induced by these neurotoxic agents. This suggests potential applications in neurodegenerative diseases such as Alzheimer's .

Anticancer Efficacy

In vivo studies on breast cancer models treated with benzoxazepine derivatives indicated:

  • Results : Significant tumor size reduction was observed alongside increased apoptosis markers and decreased migration capabilities of cancer cells. These findings support the development of benzoxazepine-based therapies for cancer treatment .

Propiedades

IUPAC Name

9-bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c10-7-3-1-4-8-9(7)12-6-2-5-11-8/h1,3-4,11H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLNUGPHNXHFER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C(=CC=C2)Br)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1-bromo-2-(3,3-diethoxypropoxy)-3-nitrobenzene (500 mg, 1.436 mmol) in AcOH (5.0 mL) was added zinc (939 mg, 14.36 mmol) and the mixture was stirred at room temperature for 90 min. After this time, the reaction mixture was filtered and the filtrate was concentrated. The resulting residue was dissolved in DCM (5 mL) and treated with TFA (5 mL) and triethylsilane (1.147 mL, 7.18 mmol). The resulting mixture was stirred at room temperature for 1 h and then concentrated. The resulting residue was purified by preparative HPLC (PHENOMENEX® Axia Luna, 5μ, C18 30×100 mm; 10 min gradient from 80% A:20% B to 0% A:100% B and 5 min 100% B (A=90% H2O/10% MeOH+0.1% TFA); (B=90% MeOH/10% H2O+0.1% TFA); detection at 220 nm). The purified product was free based with a solution of saturated sodium bicarbonate (15 ml) and was then extracted with ethyl acetate (20 mL). The organic layer was dried over anhydrous Na2SO4, filtered, and concentrated to afford the title compound (181 mg, 53% yield). LCMS, [M+Na]+=228.0. 1H NMR (400 MHz, CDCl3) δ 7.01 (dd, J=7.8, 1.6 Hz, 1H), 6.68 (t, J=7.9 Hz, 1H), 6.62 (dd, J=7.9, 1.6 Hz, 1H), 4.20-4.13 (m, 2H), 3.31-3.22 (m, 2H), 2.08-1.98 (m, 2H).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
939 mg
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
1.147 mL
Type
reactant
Reaction Step Two
Yield
53%

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.